3-[(4-Phenyl-2H-pyrazol-3-yl)carbamoyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, further linked to a carbamoyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carbamoyl Group: This involves the reaction of the pyrazole derivative with an isocyanate.
Formation of the Propenoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but with a different position of the pyrazole ring.
(2E)-3-[(4-METHYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-4-oxo-4-[(4-phenyl-1H-pyrazol-5-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C13H11N3O3/c17-11(6-7-12(18)19)15-13-10(8-14-16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)(H2,14,15,16,17)/b7-6+ |
InChI Key |
BCLVWJYCCSVQBE-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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